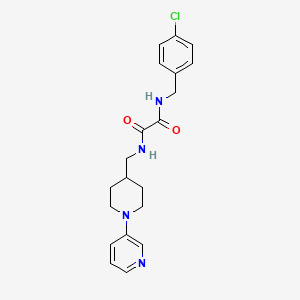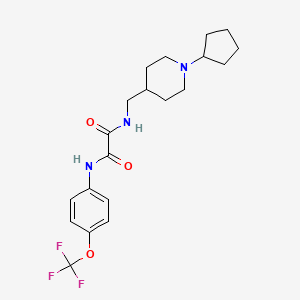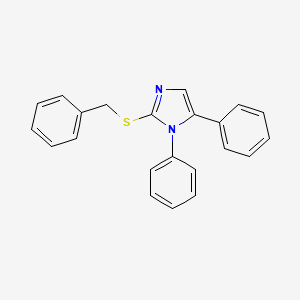![molecular formula C10H6ClF3N4O2 B2455650 3-Chlor-2-[(4-Nitro-1H-pyrazol-1-yl)methyl]-5-(trifluormethyl)pyridin CAS No. 2058814-23-4](/img/structure/B2455650.png)
3-Chlor-2-[(4-Nitro-1H-pyrazol-1-yl)methyl]-5-(trifluormethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, a nitro group, a trifluoromethyl group, and a chloro group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring might be formed through a condensation reaction, while the trifluoromethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine and pyrazole rings would likely make the compound relatively flat and rigid .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could potentially be reduced to an amino group, while the trifluoromethyl group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be determined by the strength of the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
- Die strukturellen Merkmale der Verbindung deuten auf eine potenzielle Antitumoraktivität hin. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brustkrebs (MCF-7) und Darmkrebs (CaCo-2) Zellen .
- 3-Chlor-2-[(4-Nitro-1H-pyrazol-1-yl)methyl]-5-(trifluormethyl)pyridin dient als Zwischenprodukt in der organischen Synthese. Chemiker verwenden es, um komplexere Moleküle und funktionelle Gruppen zu erzeugen .
- Forscher haben Derivate dieser Verbindung synthetisiert und ihr antioxidatives Potenzial bewertet. Diese Derivate können eine Rolle bei der Bekämpfung von oxidativen Stress-bedingten Erkrankungen spielen .
- Einige Derivate dieser Pyridin-basierten Verbindung weisen antibakterielle und antimykobakterielle Eigenschaften auf. Weitere Untersuchungen könnten neue Antibiotika oder antimikrobielle Wirkstoffe identifizieren .
- Die einzigartige Struktur der Verbindung deutet auf ein entzündungshemmendes Potenzial hin. Forscher können ihre Auswirkungen auf entzündungsfördernde Signalwege untersuchen und ihre Wirksamkeit in präklinischen Modellen bewerten .
Antitumor- und Antikrebsforschung
Zwischenprodukte der organischen Synthese
Antioxidative Eigenschaften
Antibakterielle und antimikrobielle Aktivität
Entzündungshemmende Mittel
Pflanzenhormon-Analoga
Synthese und therapeutisches Potenzial von Imidazol-haltigen Verbindungen 4-(1H-Pyrazol-4-yl)pyridin CAS#: 19959-71-8 Pyrazol-Gerüst: Strategien zur Synthese und ihren Anwendungen Eine kurze Übersicht über das biologische Potenzial von Indolderivaten
Wirkmechanismus
Target of Action
Similar compounds with imidazole and pyrazole moieties have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Vorteile Und Einschränkungen Für Laborexperimente
CNPTP has several advantages for use in laboratory experiments. It is a relatively stable compound with a low melting point and boiling point, making it easy to handle and store. Additionally, CNPTP is relatively inexpensive and can be easily synthesized in the laboratory. However, CNPTP is a highly reactive compound and must be handled with care. It is also sensitive to light and air, and must be stored in a dark, airtight container.
Zukünftige Richtungen
The potential applications of CNPTP are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of CNPTP and its derivatives. Additionally, further studies could be conducted to investigate the biological effects of CNPTP and its derivatives. Finally, research could be conducted to explore the potential therapeutic applications of CNPTP and its derivatives.
Synthesemethoden
CNPTP can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-nitropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate. The reaction produces an intermediate which can then be reacted with 3-chloropyridine to form CNPTP. This method is simple and efficient, and yields an excellent yield of CNPTP.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-2-[(4-nitropyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O2/c11-8-1-6(10(12,13)14)2-15-9(8)5-17-4-7(3-16-17)18(19)20/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSIPXZXCSRWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2455568.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2455572.png)
![5-Methyl-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2455574.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)

![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetohydrazide](/img/no-structure.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2455585.png)

![1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride](/img/structure/B2455588.png)